
毛霉素
描述
Chaetominine is a bioactive alkaloid isolated from the endophytic fungus Chaetomium sp. It has garnered significant attention due to its unique chemical structure and potent biological activities, particularly its cytotoxic effects against various cancer cell lines .
科学研究应用
Chaetominine has a wide range of scientific research applications:
作用机制
Target of Action
Chaetominine is a tripeptide-derived alkaloidal metabolite . .
Mode of Action
It is known that chaetominine exhibits cytotoxic activity against certain human cancer cell lines .
Biochemical Pathways
Chaetominine is produced by the fungus Aspergillus fumigatus CY018 through a biosynthetic pathway that involves shikimate . The production of Chaetominine is enhanced by the addition of precursors such as shikimate, anthranilate, tryptophan, and alanine . The activity of 3-deoxy-arabino-heptulosonate-7-phospahte (DAHP) synthase, a key enzyme in the shikimate pathway, is significantly improved with the co-addition of these precursors .
Result of Action
Chaetominine has been found to be more cytotoxic to the human leukemia K562 and colon cancer SW1116 cell lines than the control
Action Environment
Chaetominine is produced by the endophytic fungus Aspergillus fumigatus CY018 It’s worth noting that the production of Chaetominine is enhanced in the presence of certain precursors, suggesting that the availability of these precursors in the environment could influence the production and thus the action, efficacy, and stability of Chaetominine .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of chaetominine has been achieved through various methods. One notable approach involves a four-step synthesis starting from commercially available D-tryptophan methyl ester. This method includes a one-pot cascade reaction sequence involving indole epoxidation, epoxide ring-opening cyclization, and lactamization . Another method involves a nine-step sequence with an overall yield of 9.3% .
Industrial Production Methods: Chaetominine can also be produced through biotechnological processes. For instance, submerged fermentation of Aspergillus fumigatus CY018 has been optimized to improve chaetominine yield. This involves medium composition optimization and amino-acid addition strategies, resulting in a significant increase in production yield .
化学反应分析
Types of Reactions: Chaetominine undergoes various chemical reactions, including:
Oxidation: Indole epoxidation is a key step in its synthesis.
Cyclization: Epoxide ring-opening cyclization is another crucial reaction.
Lactamization: This reaction is part of the one-pot cascade sequence.
Common Reagents and Conditions:
Indole Epoxidation: Typically involves oxidizing agents like m-chloroperbenzoic acid.
Epoxide Ring-Opening Cyclization: Requires nucleophilic reagents.
Lactamization: Often facilitated by acidic or basic conditions.
Major Products: The major product of these reactions is chaetominine itself, characterized by its quinazolinone ring structure .
相似化合物的比较
Chaetominine belongs to the class of quinazolinone alkaloids, which are known for their diverse biological activities. Similar compounds include:
Isochaetominines: These are stereoisomers of chaetominine with similar biological activities.
Pseudofischerine: Another quinazolinone alkaloid with comparable cytotoxic properties.
Aniquinazoline D: Shares structural similarities with chaetominine and exhibits similar biological activities.
Uniqueness: Chaetominine’s unique combination of a quinazolinone ring and its potent cytotoxic activity against specific cancer cell lines distinguishes it from other similar compounds .
属性
IUPAC Name |
(1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEURDGODABUDHB-TYTLQBBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582495 | |
| Record name | (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918659-56-0 | |
| Record name | chaetomimine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chaetominine in cancer cells?
A1: Chaetominine has been shown to induce apoptosis, a form of programmed cell death, in human leukemia K562 cells. [, ] This apoptotic effect is primarily mediated through the intrinsic mitochondrial pathway. []
Q2: How does chaetominine trigger apoptosis via the intrinsic mitochondrial pathway?
A2: Chaetominine treatment leads to an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic potential. [] This change disrupts mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates Apaf-1, leading to the activation of caspase-9 and subsequently, caspase-3, the executioner caspase responsible for dismantling the cell during apoptosis. []
Q3: Does chaetominine impact the cell cycle?
A3: Yes, chaetominine induces cell cycle arrest in both human leukemia K562 cells and colon cancer SW1116 cells. [] Interestingly, the specific phase of arrest differs between the cell lines. K562 cells undergo S-phase arrest, while SW1116 cells experience G1-phase arrest. []
Q4: What molecular mechanisms are involved in chaetominine-induced cell cycle arrest?
A4: In SW1116 cells, chaetominine upregulates p53, p21, checkpoint kinase 2 (Chk2), and phosphorylated ataxia telangiectasia mutated (p-ATM). [] It also reduces the expression of cyclin E and cyclin-dependent kinases (CDKs) 2 and 4 at the mRNA level. [] These findings suggest that chaetominine influences G1-phase arrest in SW1116 cells through the p53/p21 and ATM/Chk2 signaling pathways. []
Q5: Does chaetominine impact multidrug resistance in cancer cells?
A5: Research suggests that chaetominine can reduce multidrug resistance mediated by MRP1 (multidrug resistance protein 1) in K562/Adr human leukemia cells. [] This effect is linked to the inhibition of the PI3K/Akt/Nrf2 signaling pathway, which plays a role in regulating drug efflux pumps like MRP1. []
Q6: What is the molecular formula and weight of chaetominine?
A6: Chaetominine has the molecular formula C21H22N4O3 and a molecular weight of 378.43 g/mol. []
Q7: What spectroscopic techniques are used to characterize chaetominine?
A7: Various spectroscopic methods are employed to elucidate the structure of chaetominine, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , ]
Q8: Is there information available regarding the stability of chaetominine under various storage conditions?
A8: While specific stability data under different storage conditions is limited in the provided literature, research suggests that optimizing fermentation conditions can enhance chaetominine production. [, ] For example, the addition of ammonium acetate as a nitrogen source significantly improved chaetominine yield in submerged fermentation of Aspergillus fumigatus CY018. []
Q9: Has the structure-activity relationship of chaetominine been investigated?
A9: While comprehensive SAR studies are limited in the provided literature, the synthesis and bioactivity evaluation of covalent inhibitors derived from chaetominine has been reported. [] This suggests ongoing efforts to explore how structural modifications impact the compound's activity.
Q10: What is the in vitro efficacy of chaetominine against cancer cell lines?
A10: Chaetominine exhibits potent cytotoxic activity against various cancer cell lines. Notably, it shows strong inhibitory effects against human leukemia K562 cells with an IC50 value of 35 nM. [] Additionally, chaetominine demonstrates cytotoxicity against human colon cancer SW1116 cells. [, ]
Q11: Has the efficacy of chaetominine been tested in animal models of cancer?
A11: While the provided literature doesn't explicitly mention in vivo studies using chaetominine in cancer models, its potent in vitro cytotoxicity against human cancer cell lines warrants further investigation in preclinical settings.
Q12: What analytical techniques are used to quantify chaetominine?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for both the isolation and quantification of chaetominine. [, ]
Q13: Have macroporous resins been explored for chaetominine purification?
A13: Yes, research indicates that macroporous resins can be used for the preparative separation and purification of chaetominine from Aspergillus fumigatus mycelia. [] This approach highlights the potential for efficient large-scale purification of the compound.
Q14: What research tools and resources are crucial for advancing chaetominine research?
A14: Advancements in chaetominine research necessitate access to:
Q15: What are the key milestones in chaetominine research?
A15: Significant milestones include:
- Initial isolation and characterization: First reported in 2010 from the endophytic fungus Chaetomium sp. IFB-E015. []
- Elucidation of the apoptotic mechanism: Demonstrated to induce apoptosis via the intrinsic mitochondrial pathway in human leukemia K562 cells. []
- Identification of cell cycle effects: Shown to induce S-phase arrest in K562 cells and G1-phase arrest in SW1116 cells. []
- Total synthesis achievements: Several total syntheses of (-)-chaetominine have been reported, showcasing its complex structure and paving the way for analog development. [, , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


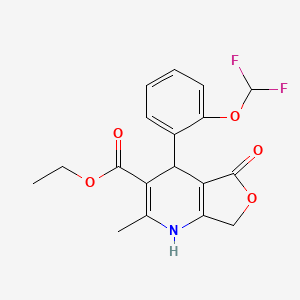
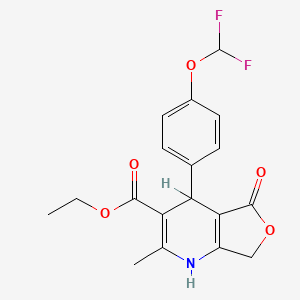
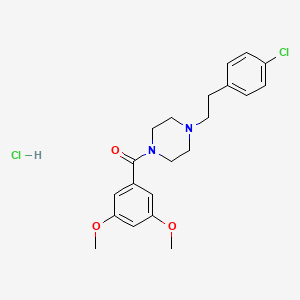
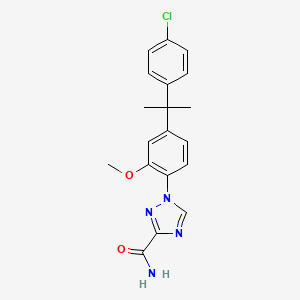
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
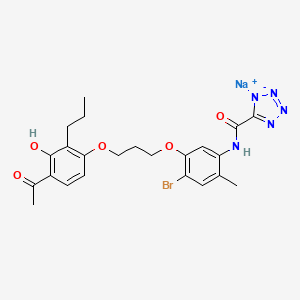

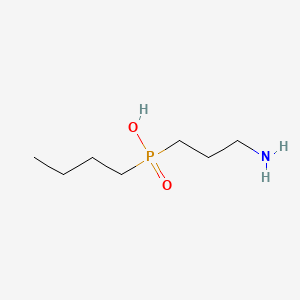
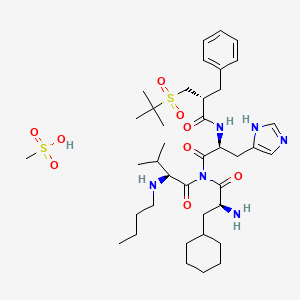
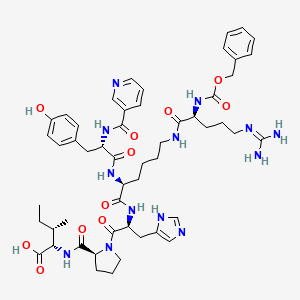
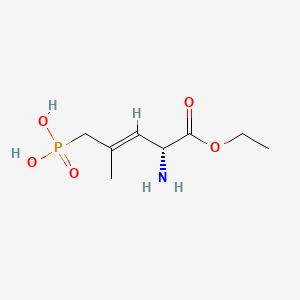
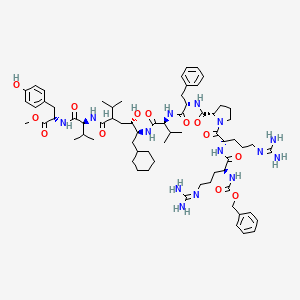
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

